5-chloro-3-cyano-N-(furan-2-ylmethyl)-4,6-dimethylpyridine-2-sulfonamide
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Overview
Description
5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a furylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with a sulfonyl chloride in the presence of a base.
Addition of the Furylmethyl Group: This is typically done through a nucleophilic substitution reaction.
Chlorination and Cyanation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-3-CYANO-N,N-DIETHYL-4,6-DIMETHYLPYRIDINE-2-SULFONAMIDE
- 3-[4-(ACETYLAMINO)PHENYL]-2-CYANO-N-(2-FURYLMETHYL)ACRYLAMIDE
Uniqueness
5-CHLORO-3-CYANO-N-(2-FURYLMETHYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H12ClN3O3S |
---|---|
Molecular Weight |
325.77 g/mol |
IUPAC Name |
5-chloro-3-cyano-N-(furan-2-ylmethyl)-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C13H12ClN3O3S/c1-8-11(6-15)13(17-9(2)12(8)14)21(18,19)16-7-10-4-3-5-20-10/h3-5,16H,7H2,1-2H3 |
InChI Key |
NUMYPAVIVZDWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)NCC2=CC=CO2)C#N |
Origin of Product |
United States |
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